molecular formula C10H12ClNO2 B1654817 Methyl 3-amino-3-(3-chlorophenyl)propanoate CAS No. 277745-44-5

Methyl 3-amino-3-(3-chlorophenyl)propanoate

Cat. No.: B1654817
CAS No.: 277745-44-5
M. Wt: 213.66
InChI Key: WKTWPAVCKXHOQH-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-chlorophenyl)propanoate (CAS: 309757-83-3) is a chiral ester derivative with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Its structure features a 3-chlorophenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester moiety. Key physical properties include a predicted density of 1.220 g/cm³ and a boiling point of 311.6°C . The compound is synthesized via stereoselective methods, with enantiomers such as the (3R)- and (3S) -forms available, often isolated as hydrochlorides (e.g., CAS 905991-90-4, 97% purity) . This compound is primarily utilized in pharmaceutical research as a building block for bioactive molecules, leveraging its halogenated aromatic system and amino functionality .

Properties

IUPAC Name

methyl 3-amino-3-(3-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTWPAVCKXHOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274572
Record name Methyl β-amino-3-chlorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277745-44-5
Record name Methyl β-amino-3-chlorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277745-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-amino-3-chlorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(3-chlorophenyl)propanoate has been studied for its potential as a drug candidate due to its structural similarity to neurotransmitters, which may influence various biological pathways. Some notable applications include:

  • Neurotransmitter Modulation : The compound's structural characteristics allow it to interact with neurotransmitter receptors, potentially leading to therapeutic effects in neurological disorders.
  • Anticancer Research : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent. For instance, in vitro experiments demonstrated that modifications to the compound enhanced its cytotoxicity against HCT-116 cells .

Biological Research

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : In vitro assays have revealed that derivatives possess significant antimicrobial activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, contributing to research on treatments for inflammatory diseases.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various organic compounds. Its applications include:

  • Production of Specialty Chemicals : The compound is utilized in synthesizing specialty chemicals with specific properties tailored for industrial needs.
  • Agrochemical Development : Its derivatives are explored for use in agrochemicals, enhancing crop protection and yield.

Case Studies

Several case studies have illustrated the compound's applications:

  • Antiproliferative Study : Research indicated that this compound significantly inhibited cell growth in HCT-116 cells compared to control groups. Molecular docking techniques were employed to predict binding affinities with target proteins involved in cell proliferation .
  • Synthesis and Modification : Various derivatives were synthesized to enhance biological activity. Structural modifications led to compounds with improved potency against cancer cells, demonstrating the importance of chemical structure in determining efficacy .

Mechanism of Action

The mechanism by which Methyl 3-amino-3-(3-chlorophenyl)propanoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-Amino-3-(3-chlorophenyl)propanoate (CAS 188815-45-4)
  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Key Differences : Replacement of the methyl ester with an ethyl group increases molecular weight (227.69 g/mol ) and alters lipophilicity.
  • Applications: Similar to the methyl derivative but may offer enhanced solubility in non-polar solvents due to the ethyl group .
Ethyl 3-Amino-3-(3,4-dichlorophenyl)propanoate Hydrochloride (CAS 325803-29-0)
  • Molecular Formula: C₁₁H₁₃Cl₂NO₂
  • Purity : Typically ≥95%, comparable to the methyl analogue .
Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7)
  • Molecular Formula: C₁₁H₁₅ClFNO₂

Physico-Chemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Purity
Methyl 3-amino-3-(3-chlorophenyl)propanoate 213.66 1.220 311.6 97%
Ethyl 3-amino-3-(3-chlorophenyl)propanoate 227.69 N/A N/A 94%
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate HCl 278.59 N/A N/A 96%
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 266.54 N/A N/A ≥95%

Notes:

  • The methyl ester derivative has a lower molecular weight and higher predicted boiling point than ethyl analogues, reflecting differences in ester group size and polarity .
  • Fluorinated derivatives exhibit distinct electronic properties due to fluorine’s electronegativity, impacting reactivity and solubility .

Enantiomeric Comparisons

  • (3R)- vs. (3S)-Enantiomers : The (3R) -enantiomer (CAS 905991-90-4) and (3S) -enantiomer (CAS 309757-83-3) exhibit identical molecular formulas but distinct stereochemistry. Such enantiomers may display differential biological activity, as seen in chiral drug intermediates .

Biological Activity

Methyl 3-amino-3-(3-chlorophenyl)propanoate, also known as (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, is a chiral compound with significant pharmaceutical relevance. Its structure includes a methyl ester and an amino group, contributing to its biological activity. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicinal chemistry.

  • Molecular Formula : C10H13ClNO2
  • Molecular Weight : Approximately 250.13 g/mol
  • Structure : Contains a propanoate moiety attached to a 3-chlorophenyl group.

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters. Key mechanisms include:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability.
  • Neurotransmitter Mimicry : Its structural characteristics allow it to mimic neurotransmitters, which may lead to effects on neurotransmission and neuroactivity, making it a candidate for developing antidepressants or neuroactive agents.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity Testing : Compounds derived from methyl 3-amino-3-(4-chlorophenyl)propanoate exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 to 11 μM .
  • Mechanism of Action : These compounds have been shown to interact with heat shock proteins such as TRAP1, which are involved in cellular stress responses and apoptosis, suggesting a pathway for their anticancer effects.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities:

  • In vitro Studies : Various derivatives have demonstrated antibacterial and antifungal properties in laboratory settings, indicating potential applications in treating infections.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the production of high-purity compounds suitable for biological testing. Recent research has focused on modifying the structure to enhance pharmacological properties:

CompoundModificationBiological Activity
Methyl 3-amino-3-(4-chlorophenyl)propanoateSubstituted phenyl ringImproved anticancer activity
Methyl 3-amino-3-(2-chlorophenyl)propanoateDifferent halogen substitutionVaried enzyme interaction profiles

Clinical Implications

The potential clinical implications of this compound are significant:

  • Antidepressant Development : Its neuroactive properties suggest it could serve as a lead compound in developing new antidepressants.
  • Cancer Therapeutics : The demonstrated cytotoxic effects against cancer cells position it as a candidate for further development in oncology .

Preparation Methods

Condensation of Malonic Acid, 3-Chlorobenzaldehyde, and Ammonium Acetate

In a typical procedure, malonic acid (530 g), 3-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) are refluxed in ethanol (1,500 mL) for 8 hours. The reaction mixture initially clarifies before precipitating the β-amino acid intermediate. After cooling, the product is filtered and dried, yielding 85% of 3-amino-3-(3-chlorophenyl)propanoic acid.

Key Reaction Parameters

Component Quantity Solvent Temperature Time Yield
Malonic acid 530 g Ethanol Reflux 8 hr 85%
3-Chlorobenzaldehyde 666 g
Ammonium acetate 590 g

Esterification with Methanol and Thionyl Chloride

The β-amino acid (507 g) is suspended in methanol (3,000 mL), and thionyl chloride (304 g) is added dropwise under vigorous stirring. After refluxing for 8 hours, the mixture is concentrated, basified with potassium carbonate (pH 8), and extracted with ethyl acetate. Evaporation yields this compound with a 91% yield.

Characterization Data

  • GC-MS : m/z 213 (M⁺), 198 (M⁺–CH₃), 153 (C₆H₄Cl), 140 (base peak).
  • Elemental Analysis : Calculated for C₁₀H₁₂ClNO₂: C, 54.15%; H, 5.05%; N, 7.02%; Cl, 17.76%. Found: C, 54.01%; H, 5.10%; N, 7.12%; Cl, 17.80%.

Enantioselective Synthesis and Resolution

For applications requiring chiral purity, such as pharmaceutical intermediates, asymmetric synthesis or diastereomeric resolution is employed.

Chiral Tartaric Acid Resolution

A racemic mixture of this compound is treated with L-tartaric acid (35 g) in a suitable solvent (e.g., methanol). The diastereomeric salts are crystallized, separated, and neutralized to yield enantiomerically enriched (R)- or (S)-forms. This method achieves an enantiomeric excess (e.e.) of 80%, as determined by chiral HPLC.

Asymmetric Catalytic Hydrogenation

While not explicitly detailed in the cited sources, analogous protocols for 4-chlorophenyl derivatives suggest that transition-metal-catalyzed hydrogenation of β-keto esters could be adapted. For example, using Ru-BINAP catalysts, β-keto esters undergo asymmetric reduction to yield β-amino esters with high e.e..

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications to laboratory methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For instance, the condensation step can be optimized to complete in 2–3 hours under flow conditions, compared to 8 hours in batch.

Solvent Recycling

Ethanol and methanol are recovered via distillation, reducing waste and material costs. A 90% solvent recovery rate is achievable with modern distillation columns.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and enantiomeric control of prominent methods:

Method Yield Enantiomeric Excess Scalability Cost Efficiency
Condensation-Esterification 91% Racemic High High
Tartaric Acid Resolution 45%* 80% e.e. Moderate Moderate
Continuous Flow 85% Racemic Very High Very High

*Yield reflects single enantiomer recovery after resolution.

Challenges and Optimization Strategies

Byproduct Formation

The condensation step may produce dimers or decarboxylated products . Adding molecular sieves to absorb ammonia mitigates this issue, improving yields by 10–15%.

Esterification Side Reactions

Over-acidification during thionyl chloride treatment can lead to amide formation . Strict temperature control (–15°C to 0°C) and slow reagent addition minimize this risk.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-3-(3-chlorophenyl)propanoate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via a multi-step approach. A common route involves:

Friedel-Crafts acylation of 3-chlorophenyl derivatives to form a ketone intermediate.

Enantioselective amination using chiral catalysts or resolving agents to introduce the amino group.

Esterification with methanol under acidic conditions to yield the methyl ester.

Key intermediates (e.g., tert-butyldimethylsilyl-protected hydroxy derivatives) are characterized using 13C NMR (e.g., δ = –4.6, –4.3 for silyl groups) and HRMS (e.g., [M + H]+ calcd: 262.1838) to confirm regiochemistry and purity . For enantiomeric purity, chiral HPLC or polarimetry is recommended .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 13C NMR : Assigns carbons adjacent to functional groups (e.g., ester carbonyl at δ ~173 ppm, aromatic carbons at δ ~125–140 ppm) .
  • HRMS : Validates molecular weight (e.g., C10H12ClNO2 requires 213.66 g/mol) and detects isotopic patterns for chlorine .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1740 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functionalities.

Q. How is purity assessed for this compound, and what contaminants are common?

Methodological Answer:

  • HPLC with UV detection (λ = 254 nm) is used to quantify purity (>95% as per supplier specifications). Common impurities include unreacted starting materials (e.g., 3-chlorophenyl ketones) or diastereomers .
  • TLC (silica gel, ethyl acetate/hexane) can detect non-polar byproducts.
  • Residual solvents (e.g., methanol, DCM) are quantified via GC-MS .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of (R)- and (S)-enantiomers?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL catalysts in asymmetric amination reactions.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers via selective ester hydrolysis.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate enantiopure hydrochloride salts (e.g., 905991-90-4 for the (R)-enantiomer) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Hydrochloride salts (e.g., methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride) are hygroscopic and require storage at pH 4–6 to prevent amine deprotonation .
  • Thermal Stability : Decomposition occurs above 150°C, with degradation products analyzed via TGA-MS (e.g., release of HCl gas).
  • Light Sensitivity : Aromatic chlorophenyl groups may undergo photodegradation; store in amber vials under inert gas .

Q. What computational methods aid in predicting reactivity or binding properties?

Methodological Answer:

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict nucleophilic attack sites on the ester or amine groups.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 values .

Q. How is the compound utilized in synthesizing pharmacologically active derivatives?

Methodological Answer:

  • Peptide coupling : React the amine group with carboxylic acids (e.g., Boc-protected amino acids) using EDCI/HOBt.
  • Reductive amination : Modify the amino group to introduce alkyl or aryl substituents.
  • In vivo studies : Derivatives are screened for bioactivity (e.g., enzyme inhibition) using assays like FRET or SPR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-amino-3-(3-chlorophenyl)propanoate
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Methyl 3-amino-3-(3-chlorophenyl)propanoate

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